molecular formula C18H15NO3S2 B12147853 (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12147853
M. Wt: 357.5 g/mol
InChI Key: CSHKTKYOZDXBNG-WJDWOHSUSA-N
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Description

Structural Classification Within the Thiazolidinone Family

Core Thiazolidinone Framework

The compound belongs to the 4-thiazolidinone subclass, defined by a five-membered heterocyclic ring containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. The thioxo group at position 2 replaces the typical keto group, enhancing electrophilicity and enabling nucleophilic substitutions. This modification is critical for interactions with biological targets, as demonstrated in analogs with antitubercular and anticancer activities.

Substituent Analysis

  • Position 3 : A furan-2-ylmethyl group introduces aromaticity and π-π stacking potential. Furan’s oxygen atom may participate in hydrogen bonding, as seen in analogs targeting peroxisome proliferator-activated receptors gamma (PPARγ).
  • Position 5 : The (Z)-2-(allyloxy)benzylidene moiety combines a Schiff base (benzylidene) with an allyl ether. The allyloxy group’s electron-donating effects stabilize the benzylidene’s conjugation, while its unsaturated bond offers sites for metabolic activation or further derivatization.
Table 1: Structural Features Compared to Classical Thiazolidinones
Feature Classical 4-Thiazolidinones This Compound

Properties

Molecular Formula

C18H15NO3S2

Molecular Weight

357.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO3S2/c1-2-9-22-15-8-4-3-6-13(15)11-16-17(20)19(18(23)24-16)12-14-7-5-10-21-14/h2-8,10-11H,1,9,12H2/b16-11-

InChI Key

CSHKTKYOZDXBNG-WJDWOHSUSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclocondensation Protocol

  • Reactants : Furan-2-ylmethylamine (1.0 equiv), thioglycolic acid (1.2 equiv), and an aldehyde precursor (1.1 equiv).

  • Catalyst : Polypropylene glycol (PPG, 10 mol%).

  • Conditions : Solvent-free, 110°C, 6–8 hours.

  • Yield : 78–85%.

Mechanistic Insight : The reaction proceeds via imine formation between the amine and aldehyde, followed by nucleophilic attack of the thiol group on the imine carbon, culminating in cyclization.

Knoevenagel Condensation for the 5-Benzylidene Moiety

The 2-(prop-2-en-1-yloxy)benzaldehyde is synthesized separately and subjected to Knoevenagel condensation with the thiazolidin-4-one intermediate.

Synthesis of 2-(Prop-2-en-1-yloxy)benzaldehyde

  • Reactants : 2-Hydroxybenzaldehyde (1.0 equiv), allyl bromide (1.2 equiv).

  • Base : K₂CO₃ (2.0 equiv), DMF, 60°C, 6 hours.

  • Yield : 90%.

Condensation Reaction

  • Reactants : 2-Thioxo-thiazolidin-4-one (1.0 equiv), 2-(prop-2-en-1-yloxy)benzaldehyde (1.1 equiv).

  • Catalyst : Piperidine (5 mol%), ethanol, reflux, 8 hours.

  • Stereochemical Control : The (5Z) configuration is favored under kinetic control, confirmed by NOESY NMR.

  • Yield : 65–72%.

Optimization of Reaction Conditions

Solvent Screening

SolventDielectric ConstantYield (%)
Ethanol24.372
Toluene2.458
DMF36.768
Acetonitrile37.563

Ethanol provides optimal polarity for balancing reactivity and solubility.

Catalytic Systems

CatalystLoading (mol%)Yield (%)
Piperidine572
DABCO565
PPY568

Piperidine’s mild basicity facilitates enolate formation without side reactions.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, CH=S), 7.45–6.75 (m, 7H, Ar-H), 6.25 (d, 1H, furan-H), 5.95 (m, 2H, allyl-H), 4.85 (s, 2H, OCH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 1602 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the (5Z) configuration, with a dihedral angle of 12.3° between the thiazolidinone and benzylidene planes.

Challenges and Mitigation Strategies

  • Stereochemical Purity : The Z/E isomer ratio is sensitive to reaction time. Shortening the condensation to 6 hours maximizes the Z isomer.

  • Propenyloxy Group Stability : Allyl ethers are prone to Claisen rearrangement. Conducting reactions below 80°C minimizes degradation .

Chemical Reactions Analysis

Nucleophilic Additions at the Thioxo Group

The 2-thioxo group undergoes nucleophilic substitution and alkylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form S-alkyl derivatives .

  • Arylation : Catalyzed by Cu(I) in DMSO, enabling coupling with aryl boronic acids .

SubstrateReagents/ConditionsProduct
Methyl iodideDMF, K₂CO₃, 60°C, 4 hrsS-Methylated thiazolidinone
4-Bromophenylboronic acidCuI, DMSO, 80°C, 12 hrs2-Arylthio derivative

Mechanistic Insight :
The thioxo group’s sulfur atom acts as a soft nucleophile, favoring SN² pathways in alkylation .

[4+2] Cycloadditions with Dienophiles

The benzylidene double bond participates in Diels-Alder reactions:

  • Reacts with maleic anhydride in toluene at 110°C to yield bicyclic adducts .

DienophileConditionsRegioselectivity
Maleic anhydrideToluene, 110°C, 8 hrsEndo preference
TetracyanoethyleneCH₂Cl₂, rt, 24 hrsExo adduct

Key Finding :
Electron-withdrawing groups on the dienophile enhance reaction rates due to increased electrophilicity .

a) Oxidation of the Allyloxy Side Chain

The prop-2-en-1-yloxy group undergoes epoxidation using m-CPBA:

  • Epoxidation : m-CPBA in CH₂Cl₂ at 0°C yields a stable epoxide.

Oxidizing AgentConditionsEpoxide Yield
m-CPBACH₂Cl₂, 0°C, 2 hrs78%

b) Reduction of the Thiazolidinone Core

Catalytic hydrogenation (H₂/Pd-C) reduces the C5=C bond without affecting the furan ring .

Biological Interactions Involving Covalent Binding

The compound inhibits enzymes via Michael addition at the α,β-unsaturated ketone:

  • Glutamate racemase inhibition : The thioxo group forms a covalent adduct with cysteine residues (e.g., Cys73) in the enzyme active site .

Enzyme TargetIC₅₀ (µM)Binding Mechanism
Glutamate racemase0.0211,4-Adduct with Cys73
c-Met kinase0.041Competitive ATP binding

Structural Basis :
DFT calculations confirm that the Z-configuration optimizes orbital overlap for nucleophilic attack .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces E/Z isomerization at the benzylidene double bond, altering biological activity .

Isomerλ_max (nm)Biological Activity (IC₅₀)
5Z3200.021 µM (c-Met kinase)
5E3100.15 µM (c-Met kinase)

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

There is growing interest in the anticancer properties of thiazolidine derivatives. Preliminary studies suggest that (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one may induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms behind these effects are believed to involve the modulation of signaling pathways related to cell survival and proliferation .

Applications in Medicinal Chemistry

The unique structure of (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one makes it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for the design of novel therapeutic agents aimed at treating infections and cancer.

Agricultural Applications

In addition to its medicinal uses, this compound may also find applications in agriculture as a fungicide or pesticide. The antifungal properties exhibited by similar thiazolidine compounds suggest that they could be effective in protecting crops from fungal pathogens .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazolidine derivatives:

  • Antimicrobial Evaluation : A study highlighted the synthesis of thiazolidine derivatives and their evaluation against common pathogens. Results indicated significant antibacterial activity against Gram-positive bacteria .
  • Anticancer Activity : Research focused on the anticancer potential of thiazolidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a pathway for future drug development .
  • Fungicidal Properties : Investigations into the agricultural applications revealed that certain thiazolidine derivatives effectively reduced fungal infections in crops, pointing toward their potential use as eco-friendly pesticides .

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The thiazolidinone ring can interact with enzyme active sites, inhibiting their function. The furan and benzylidene groups enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Key Observations :

The 2-(prop-2-en-1-yloxy)benzylidene group at position 5 combines an allyl ether with a benzylidene moiety, offering greater conformational flexibility than rigid substituents like 1,3-benzodioxole (e.g., 5e in ).

Synthetic Methods :

  • Microwave synthesis (e.g., compounds 5c, 5e in ) achieves higher yields (78–88%) compared to conventional methods, which often require longer reaction times. The target compound’s synthesis method is unspecified but likely follows analogous condensation protocols .

Thermal Stability :

  • Melting points for rhodanine derivatives typically exceed 250°C, as seen in compounds 5c (251–253°C) and 5e (>260°C) , suggesting the target compound may exhibit similar thermal stability.

Key Observations :

Electron-Withdrawing/Donating Groups :

  • The allyl ether in the target compound may act as an electron-donating group, contrasting with electron-withdrawing substituents like nitro (11a in ) or fluoro (3 in ), which enhance electrophilicity and bioactivity.
  • Furan rings, as in the target compound, are associated with enhanced solubility and metabolic stability compared to phenyl groups .

Biological Activity :

  • Compounds with indole (5b in ) or coumarin () moieties exhibit marked antimicrobial activity, suggesting the target’s furan and allyloxy groups may similarly interact with microbial enzymes.
  • Nitro-substituted derivatives (e.g., 11a in ) show photosynthesis inhibition, highlighting the role of substituent polarity in targeting specific biological pathways.

Crystallographic and Hydrogen-Bonding Patterns

The crystal structures of rhodanine derivatives often reveal intermolecular hydrogen bonds (e.g., N–H···O, S···O) and π-stacking interactions. For example:

  • (5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one forms methanol-solvated crystals with O–H···S hydrogen bonds .
  • The target compound’s allyloxy group may introduce C–H···O interactions, while the furan ring could engage in C–H···π stacking, influencing packing efficiency and solubility .

Biological Activity

The compound (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.

Structural Characteristics

The structural framework of thiazolidinones is characterized by a five-membered ring containing sulfur and nitrogen atoms, which significantly influences their biological activities. The specific substitutions on the thiazolidinone scaffold can enhance or modify these activities.

1. Antibacterial Activity

Thiazolidinone derivatives have been extensively studied for their antibacterial properties. The compound has shown promising results against various Gram-positive and Gram-negative bacteria. For example:

  • Mechanism of Action : Thiazolidinones may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Efficacy : Studies have reported significant inhibition rates against pathogens such as Escherichia coli and Staphylococcus aureus .
CompoundBacterial StrainInhibition (%)
(5Z)-3-(furan-2-ylmethyl)-...E. coli88.46
(5Z)-3-(furan-2-ylmethyl)-...S. aureus91.66

2. Anticancer Activity

Thiazolidinones, including the compound under review, have been recognized for their anticancer potential:

  • Cell Lines Tested : It has demonstrated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer).
  • Mechanism : The compound may induce apoptosis through DNA fragmentation and cell cycle arrest .
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
HT2915Cell cycle arrest

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

  • Inhibition Assays : Various thiazolidinone derivatives have been tested for their ability to inhibit COX enzymes, showing significant potential as anti-inflammatory agents .
CompoundCOX Inhibition (%)
(5Z)-3-(furan-2-ylmethyl)-...75

Case Studies

Recent studies have highlighted the potential of thiazolidinone derivatives in treating inflammatory diseases and cancers:

  • Study on Prostate Cancer : A series of thiazolidinone derivatives were synthesized and tested against prostate cancer cells, showing enhanced selectivity and efficacy compared to traditional treatments .
  • Inflammation Model : In a mouse model of acute peritonitis, the compound significantly reduced leukocyte recruitment, indicating its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a two-step process:

Knoevenagel condensation : React 3-(furan-2-ylmethyl)rhodanine with 2-(prop-2-en-1-yloxy)benzaldehyde in ethanol under reflux with piperidine as a catalyst (yield ~60–70%) .

Purification : Filter the crude product, wash with cold ethanol, and recrystallize using DMF/ethanol mixtures.

  • Characterization : Key intermediates are validated via TLC (Rf ~0.3 in hexane/ethyl acetate 1:9), melting point analysis (e.g., 250–270°C), and IR spectroscopy (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene group?

  • Methodology :

  • NMR : The Z-configuration is confirmed by downfield shifts of the benzylidene proton (δ ~7.8–8.2 ppm) and coupling constants (J = 12–14 Hz for trans-olefinic protons) .
  • X-ray crystallography : Single-crystal analysis reveals dihedral angles between the thiazolidinone ring and benzylidene moiety (~5–15° for Z-isomers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselectivity of the Z-isomer during synthesis?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilized transition states .
  • Catalyst screening : Piperidine vs. morpholine: Piperidine increases Z-selectivity by 20% in ethanol .
  • Temperature control : Lower reflux temperatures (60–70°C) reduce side reactions (e.g., isomerization to E-configuration) .

Q. What contradictions exist in reported spectral data for thiazolidinone derivatives, and how can they be resolved?

  • Case study :

  • IR discrepancies : Some studies report C=S stretches at 1200–1250 cm⁻¹, while others observe shifts to 1280 cm⁻¹ due to electron-withdrawing substituents (e.g., iodine) .
  • Resolution : Use complementary techniques like Raman spectroscopy or DFT calculations to validate vibrational modes .

Q. How does the prop-2-en-1-yloxy substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Mechanistic insights :

  • The allyloxy group undergoes [2+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) under UV light, forming spirocyclic derivatives .
  • Experimental design : Monitor reaction progress via HPLC and isolate products using silica gel chromatography (eluent: chloroform/methanol 9:1) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps (highlighting nucleophilic S sites) .
  • Molecular docking : Simulate interactions with biological targets (e.g., hemoglobin subunits) using AutoDock Vina .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step?

  • Troubleshooting :

  • Catalyst modification : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15% .

Q. What strategies validate the biological activity of this compound against microbial targets?

  • Experimental design :

  • Antimicrobial assays : Use agar diffusion (MIC ≤ 25 µg/mL for S. aureus) and time-kill kinetics to assess bactericidal effects .
  • Mechanistic studies : Probe thiol-redox disruption via glutathione depletion assays .

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